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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420

An In-depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde for Advanced Research

This guide provides an in-depth technical overview of 3-Chloro-5-fluorobenzaldehyde (CAS
No. 90390-49-1), a key halogenated aromatic building block. Designed for researchers,
medicinal chemists, and professionals in drug development, this document synthesizes its core
physical properties, spectroscopic profile, synthetic utility, and safety protocols. The narrative
emphasizes the causal relationships behind its chemical behavior and its strategic importance
in the synthesis of complex molecules.

Molecular Overview and Strategic Importance

3-Chloro-5-fluorobenzaldehyde is a disubstituted aromatic aldehyde whose value in synthetic
chemistry is derived from the unique and synergistic effects of its three functional groups. The
aldehyde group provides a reactive handle for a multitude of classic organic transformations,
while the chlorine and fluorine atoms at the meta-positions profoundly influence the molecule's
electronic properties and steric profile.

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing
metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The specific 3-
chloro-5-fluoro substitution pattern offers a distinct electronic and steric footprint, making this
compound a valuable intermediate for creating novel therapeutic agents, particularly in
oncology and agrochemical development.[1] Its utility also extends to materials science, where
it can be used to synthesize specialized dyes and polymers.
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Physicochemical Properties

The fundamental physical and chemical properties of 3-Chloro-5-fluorobenzaldehyde are

summarized below. These data are critical for experimental design, including reaction setup,

solvent selection, and purification strategies.

Property Value Source(s)
CAS Number 90390-49-1 [1][2]
Molecular Formula C7H4CIFO [1][2]
Molecular Weight 158.56 g/mol [1112]
White to off-white crystalline
Appearance ) [11[3]
powder or solid
Melting Point 40 - 44 °C [1][3]
N ) Data not available; expected to
Boiling Point
be >200 °C
Density Data not available
- Soluble in methanol and other
Solubility ] [4]
organic solvents
Purity (Typical) > 98% (by GC) [11[3]
IUPAC Name 3-chloro-5-fluorobenzaldehyde  [2]

Field Insight: The low melting point indicates that this compound can be handled as a molten

liquid for certain applications, simplifying transfers. However, its tendency to be a low-melting

solid at ambient laboratory temperatures requires careful storage, preferably refrigerated, to

maintain its crystalline form and prevent clumping.

Logical Relationship of Core Properties
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Caption: Core properties of 3-Chloro-5-fluorobenzaldehyde.

Spectroscopic Characterization: An Analytical
Perspective

While comprehensive spectral data for this specific compound is not widely published, its
structure allows for an expert prediction of its key spectroscopic features. This analysis is
crucial for reaction monitoring (e.g., via TLC or LC-MS) and for confirming the identity of
synthesized products.

Infrared (IR) Spectroscopy

An experimental ATR-IR spectrum is noted as available from commercial sources, which would
provide definitive characterization.[2] Based on its functional groups, the IR spectrum is
expected to show the following characteristic absorption bands:

e ~3050-3100 cm~1: Aromatic C-H stretch.
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e ~2820 cm~t and ~2720 cm~1: Aldehydic C-H stretch (Fermi doublet), a hallmark of
aldehydes.

e ~1700-1720 cm~1: A strong, sharp C=0 (carbonyl) stretch. Conjugation with the aromatic ring
slightly lowers this frequency.

e ~1570-1600 cm~: Aromatic C=C ring stretches.
e ~1200-1300 cm~*: C-F stretch.

e ~700-800 cm~1: C-ClI stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

e 1H NMR: The proton NMR spectrum will be characterized by distinct signals for the aldehydic
proton and the three aromatic protons.

o Aldehydic Proton (H-C=0): Expected as a singlet around & 9.9-10.1 ppm.

o Aromatic Protons: Three signals are expected in the aromatic region (& 7.0-8.0 ppm). Due
to the substitution pattern, each proton is unique. We can predict their multiplicity based on
coupling:

» H-2: Atriplet (or doublet of doublets with similar J-values) due to coupling with H-4 and
H-6 (*JHF and “JHH).

» H-4: A doublet of doublets due to coupling with H-2 (*JHH) and H-6 (*JHH).

» H-6: Atriplet (or doublet of doublets) due to coupling with H-2 (*JHH) and H-4 (*JHH),
with additional coupling to the fluorine at C-5 (3JHF). This will likely be the most complex
signal.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals.

o Aldehydic Carbon (C=0): Expected around & 190-192 ppm.
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o Aromatic Carbons: Six signals are expected.

» C-F and C-CI: These carbons will appear as large doublets due to strong one-bond
coupling with fluorine (*JCF) and will be significantly influenced by the halogen's
electronegativity. C-F is expected around & 160-165 ppm. C-Cl is expected around o
135-140 ppm.

» Other Aromatic Carbons: The remaining four carbons will appear between & 115-140
ppm, with their chemical shifts and C-F coupling constants (2JCF, 3JCF) providing
definitive assignment.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the key diagnostic peaks would be:

e Molecular lon (M*): A prominent peak at m/z 158. A crucial feature will be the M+2 peak at
m/z 160 with an intensity of approximately one-third of the M+ peak, which is the
characteristic isotopic signature of a single chlorine atom.

o Key Fragments:
o [M-H]* (m/z 157): Loss of the aldehydic hydrogen.

o [M-CHO]* (m/z 129): Loss of the formyl group, a very common fragmentation for
benzaldehydes.

Synthesis, Reactivity, and Safe Handling
Reactivity and Synthetic Utility

The chemical behavior of 3-Chloro-5-fluorobenzaldehyde is dictated by its functional groups:

e The Aldehyde: This group is electrophilic and is the primary site for nucleophilic attack. It
readily undergoes reactions such as Wittig olefination, Horner-Wadsworth-Emmons
reactions, reductive amination to form substituted benzylamines, condensation with active
methylene compounds, and addition of organometallic reagents (e.g., Grignards).
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e The Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of the
aldehyde, chlorine, and fluorine atoms. This deactivates the ring towards electrophilic
aromatic substitution. However, the halogen atoms can be targets for nucleophilic aromatic
substitution under forcing conditions or in specialized catalytic cycles.

Proposed Synthetic Workflow

A common and logical laboratory-scale synthesis of 3-Chloro-5-fluorobenzaldehyde would
involve the selective ortho-chlorination of a readily available precursor, 3-fluorobenzaldehyde.
This directed halogenation leverages the activating and directing effects of existing functional
groups.

Protocol: Directed Chlorination of 3-Fluorobenzaldehyde

e Protection (Optional but Recommended): The aldehyde group is first protected to prevent
side reactions during chlorination. A common method is the formation of an acetal.

[e]

Dissolve 3-fluorobenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene.

(¢]

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

[¢]

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC
until starting material is consumed.

[¢]

Cool, neutralize with a mild base (e.g., NaHCOs solution), extract with an organic solvent,
dry, and concentrate to yield the protected acetal.

o Directed ortho-Lithiation and Chlorination:

o Dissolve the protected acetal (1.0 eq) in anhydrous THF under an inert atmosphere (Argon
or Nitrogen) and cool to -78 °C.

o Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes. The position ortho to
the fluorine and meta to the acetal is sterically accessible and electronically favored for
lithiation.

o Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
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o Add a chlorinating agent, such as hexachloroethane (C2Cls, 1.2 eq), as a solution in THF.

o Allow the reaction to slowly warm to room temperature and stir overnight.

» Deprotection and Work-up:

o

Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl.

[¢]

Add aqueous HCI (e.g., 2 M) and stir vigorously to hydrolyze the acetal. Monitor by TLC.

[¢]

Extract the product with ethyl acetate or dichloromethane.

[e]

Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

 Purification: The crude product can be purified by flash column chromatography on silica gel
using a hexane/ethyl acetate gradient to yield pure 3-Chloro-5-fluorobenzaldehyde.
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Start: 3-Fluorobenzaldehyde

Step 1: Acetal Protection
Reagents: Ethylene Glycol, p-TsOH
Solvent: Toluene (Reflux)

‘ Intermediate: Protected Acetal \

l

Step 2: Directed Lithiation
Reagent: n-BulLi
Conditions: Anhydrous THF, -78°C

‘ Intermediate: Lithiated Species \

l

Step 3: Chlorination
Reagent: Hexachloroethane (C2Cls)
Conditions: -78°C to RT

‘ Intermediate: Chlorinated Acetal \

Step 4: Deprotection & Work-up
Reagent: Aqueous HCI
Process: Extraction

:

Step 5: Purification
Method: Flash Chromatography

Product: 3-Chloro-5-fluorobenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-5-fluorobenzaldehyde.
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Safety and Handling Protocol

3-Chloro-5-fluorobenzaldehyde is classified as hazardous and requires careful handling.[2]
e GHS Hazards:

H302: Harmful if swallowed.

(¢]

H315: Causes skin irritation.

[¢]

o

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.
Standard Operating Procedure (SOP):

e Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation
of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.
o Hand Protection: Wear nitrile or neoprene gloves.
o Body Protection: Wear a flame-retardant lab coat.

e Handling: Avoid creating dust. If weighing out the solid, do so carefully. Avoid contact with
skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon).[1][4]

o Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and
place in a sealed container for chemical waste disposal.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Caption: Safe handling workflow for laboratory use.
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Conclusion

3-Chloro-5-fluorobenzaldehyde is a strategically important synthetic intermediate with well-
defined physical properties and predictable reactivity. Its value lies in providing a scaffold with a
unique electronic and steric profile, making it an attractive building block for the discovery of
new pharmaceuticals and advanced materials. While some experimental data like boiling point
and density are not readily available, a thorough understanding of its structure and comparison
with related analogues allows for robust and safe experimental design. The protocols and
analyses presented in this guide provide researchers with the necessary technical foundation
to effectively and safely utilize this versatile compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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